![molecular formula C19H17N5O3S B2575516 2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1251621-50-7](/img/structure/B2575516.png)

2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

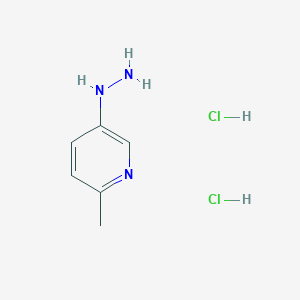

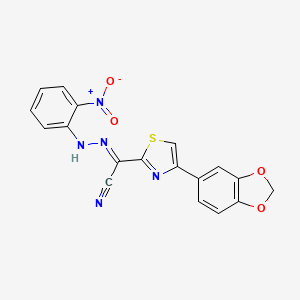

The compound “2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It has a molecular formula of C19H17N5O3S and a molecular weight of 395.44.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives, such as the compound , typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrazine core, which is a heterocyclic ring system containing two carbon atoms and three nitrogen atoms . This core is substituted with a p-tolyloxy group at the 8-position and a 3-oxo group. The molecule also contains an acetamide group that is substituted with a thiophen-2-ylmethyl group.Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Insecticidal Assessment

Innovative heterocycles, incorporating a thiadiazole moiety, were synthesized for potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds, synthesized from a precursor similar in complexity to the requested compound, highlight the potential of heterocyclic compounds in agricultural applications (Fadda et al., 2017).

Anticancer and Antimicrobial Activities

A facile synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety was described. These compounds demonstrated notable anticancer and antimicrobial activities, showcasing the therapeutic potential of such heterocyclic compounds (Riyadh et al., 2013).

Chemical Synthesis and Characterization

Novel Synthesis Methods

A novel and convenient synthesis method for 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines was reported, illustrating the versatility and adaptability of synthetic routes for creating complex heterocyclic compounds similar to the one (Lee et al., 1989).

Molecular Probes and Pharmacological Studies

Molecular Probes for A2A Adenosine Receptor

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, display high affinity and selectivity as antagonists for the human A2A adenosine receptor. These compounds serve as pharmacological probes for studying the A2A receptor, demonstrating the utility of such heterocycles in molecular and pharmacological research (Kumar et al., 2011).

Mechanism of Action

properties

IUPAC Name |

2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c1-13-4-6-14(7-5-13)27-18-17-22-24(19(26)23(17)9-8-20-18)12-16(25)21-11-15-3-2-10-28-15/h2-10H,11-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHRALQTASCMBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2575437.png)

![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol](/img/structure/B2575441.png)

![methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2575442.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzamide](/img/structure/B2575443.png)

![(E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2575444.png)

![2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2575454.png)

![6-Tert-butyl-2-[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2575456.png)